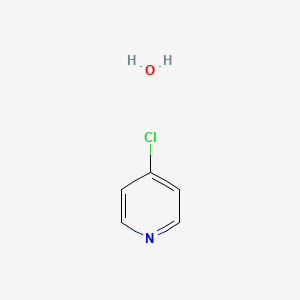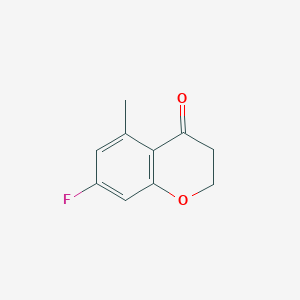
4-Chloropyridine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridine hydrate is a chemical compound with the molecular formula C5H6ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in various chemical reactions and has applications in the pharmaceutical, agrochemical, and chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloropyridine hydrate can be synthesized through several methods. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst. This process typically requires controlled conditions, such as a specific temperature and pressure, to ensure the selective chlorination at the fourth position .
Another method involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride and sulfur oxychloride in methylene dichloride. The reaction is carried out at 50°C for 10 hours, followed by cooling and extraction to obtain 4-chloropyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloropyridine hydrate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert 4-chloropyridine to 4-aminopyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiourea, and sodium alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines, such as 4-aminopyridine and 4-alkoxypyridine.
Oxidation: The major product is 4-chloropyridine N-oxide.
Reduction: The primary product is 4-aminopyridine.
Applications De Recherche Scientifique
4-Chloropyridine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-chloropyridine hydrate involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the pyridine ring. The chlorine atom can be easily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The pyridine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
4-Chloropyridine hydrate can be compared with other halogenated pyridines, such as 2-chloropyridine and 3-chloropyridine:
2-Chloropyridine: This compound has the chlorine atom at the second position of the pyridine ring. It is used in the synthesis of fungicides and insecticides.
3-Chloropyridine: The chlorine atom is located at the third position.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers .
Propriétés
Formule moléculaire |
C5H6ClNO |
|---|---|
Poids moléculaire |
131.56 g/mol |
Nom IUPAC |
4-chloropyridine;hydrate |
InChI |
InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2 |
Clé InChI |
VPSMLQACJQBKOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)



![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)
![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
